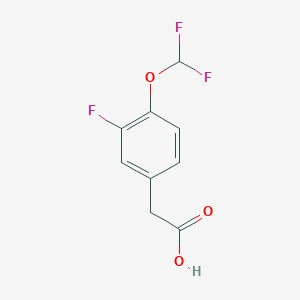

4-Difluoromethoxy-3-fluorophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(difluoromethoxy)-3-fluorophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFMSYGWFHDRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid

Introduction

4-(Difluoromethoxy)-3-fluorophenylacetic acid is a valuable building block in contemporary drug discovery and development. The unique physicochemical properties imparted by the difluoromethoxy group, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, make it a desirable motif in the design of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important compound, tailored for researchers, scientists, and professionals in the field of medicinal chemistry and process development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Strategic Approach to Synthesis

The synthesis of 4-(difluoromethoxy)-3-fluorophenylacetic acid can be approached from several angles. A critical analysis of available starting materials and reaction efficiencies points towards a highly convergent and strategic route commencing from the commercially available 3-fluoro-4-hydroxyphenylacetic acid . This strategy prioritizes the late-stage introduction of the difluoromethoxy group, a tactic often employed in medicinal chemistry to maximize synthetic efficiency.

An alternative, though potentially more lengthy, approach involves the initial synthesis of a difluoromethoxylated aromatic aldehyde or ketone, followed by elaboration to the phenylacetic acid moiety. This guide will focus on the primary, more direct route and will also provide a conceptual outline of a viable alternative.

Primary Synthetic Pathway: Direct Difluoromethoxylation

The most direct and efficient synthesis of the target compound involves the O-difluoromethylation of 3-fluoro-4-hydroxyphenylacetic acid. This transformation is typically achieved through the generation of a difluorocarbene intermediate, which is then trapped by the phenoxide.[1][4]

Caption: Direct synthesis via difluoromethoxylation.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid

This protocol is adapted from established procedures for the difluoromethoxylation of phenols.[1][4]

Materials:

-

Sodium chlorodifluoroacetate (CF2ClCO2Na)

-

Cesium Carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxyphenylacetic acid (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.0-3.0 equiv).

-

Solvent Addition: Add anhydrous DMF and deionized water to the flask. A typical solvent ratio is approximately 10:1 DMF:water.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.[9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-(difluoromethoxy)-3-fluorophenylacetic acid.

Mechanism of Difluoromethoxylation

The key transformation in this synthesis is the O-difluoromethylation of the phenolic hydroxyl group. This reaction is believed to proceed through the formation of a highly reactive difluorocarbene (:CF2) intermediate.[1][4]

Caption: Mechanism of difluorocarbene generation and trapping.

In the presence of heat, sodium chlorodifluoroacetate undergoes decarboxylation and elimination of sodium chloride to generate the electrophilic difluorocarbene. The basic conditions, facilitated by cesium carbonate, deprotonate the phenolic hydroxyl group of 3-fluoro-4-hydroxyphenylacetic acid to form a nucleophilic phenoxide. This phenoxide then attacks the difluorocarbene, and subsequent protonation during the acidic work-up yields the desired difluoromethyl ether product.[1][4]

Alternative Synthetic Strategy

Caption: A multi-step alternative synthetic route.

A plausible sequence would begin with 3-fluoro-4-hydroxybenzaldehyde. This starting material would first undergo difluoromethoxylation under similar conditions as described in the primary route to yield 4-(difluoromethoxy)-3-fluorobenzaldehyde. The resulting aldehyde can then be converted to the target phenylacetic acid through various established methods, such as:

-

Cyanohydrin Formation and Hydrolysis: Reaction of the aldehyde with a cyanide source (e.g., NaCN) followed by acidic hydrolysis of the resulting cyanohydrin.[10][11][12][13]

-

Willgerodt-Kindler Reaction: Conversion of an acetophenone precursor (synthesized from the corresponding benzaldehyde) to a thioamide, followed by hydrolysis to the carboxylic acid.[14][15][16][17][18]

While these methods are well-established, they add steps to the overall synthesis, potentially impacting the overall yield and efficiency compared to the more direct approach.

Data Summary

The following table summarizes the key reactants and expected outcomes for the primary synthetic pathway.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Expected Product | Molecular Weight ( g/mol ) | Theoretical Yield |

| 3-Fluoro-4-hydroxyphenylacetic acid | 170.14 | 1.0 | 4-(Difluoromethoxy)-3-fluorophenylacetic acid | 220.15[19] | 100% |

| Sodium chlorodifluoroacetate | 152.46 | 2.0 - 3.0 | |||

| Cesium Carbonate | 325.82 | 1.5 |

Note: The actual yield will vary depending on reaction conditions and purification efficiency.

Conclusion

The synthesis of 4-(difluoromethoxy)-3-fluorophenylacetic acid is most effectively achieved through the direct O-difluoromethylation of 3-fluoro-4-hydroxyphenylacetic acid. This approach is characterized by its convergency and reliance on well-documented reaction chemistry. The use of sodium chlorodifluoroacetate as a difluorocarbene precursor provides a practical and scalable method for the introduction of the difluoromethoxy group.[1][4] While alternative routes exist, they generally involve a greater number of synthetic steps. The protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important building block for application in pharmaceutical and agrochemical research.

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

Filo. (2025, January 9). benzaldehyde to alfa- hydroxy phenylaceticacid. [Link]

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]

-

Thieme. (2024, February 26). Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. [Link]

-

Vedantu. (n.d.). Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid. [Link]

-

Vedantu. (n.d.). Benzaldehyde to alpha hydroxyphenylacetic acid class 12 chemistry CBSE. [Link]

-

Ngai, M. Y., & Wu, J. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature communications, 10(1), 743. [Link]

-

ResearchGate. (n.d.). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. [Link]

-

YouTube. (2020, January 15). Benzaldehyde to alpha hydroxy phenyl acetic acid conversion || NEET || IIT- JEE MAINS. [Link]

-

Brainly.in. (2018, February 27). Convert Benzaldehyde to aplha hydroxy phenyl acetic acid.Give full reaction please. [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

-

Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

-

Organic Chemistry Reaction. (n.d.). Willgerodt-Kindler Reaction. [Link]

-

ResearchGate. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

- Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

Win-Win Chemical. (n.d.). 458-09-3 3-Fluoro-4-Hydroxyphenylacetic Acid. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). 4-(Difluoromethoxy)-3-fluorophenylacetic acid,1261851-55-1. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Fluoro-4-hydroxyphenylacetic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 458-09-3 Cas No. | 3-Fluoro-4-hydroxyphenylacetic acid | Matrix Scientific [matrixscientific.com]

- 7. 458-09-3 3-Fluoro-4-Hydroxyphenylacetic Acid 3-氟-4-羟基苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 8. 458-09-3|3-Fluoro-4-hydroxyphenylacetic acid|BLD Pharm [bldpharm.com]

- 9. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. Give conversions Benzaldehyde to alphaHydroxyphenylacetic class 12 chemistry CBSE [vedantu.com]

- 11. Benzaldehyde to alpha hydroxyphenylacetic acid class 12 chemistry CBSE [vedantu.com]

- 12. m.youtube.com [m.youtube.com]

- 13. brainly.in [brainly.in]

- 14. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 15. sciencemadness.org [sciencemadness.org]

- 16. chemistry-reaction.com [chemistry-reaction.com]

- 17. researchgate.net [researchgate.net]

- 18. organic-chemistry.org [organic-chemistry.org]

- 19. 4-(Difluoromethoxy)-3-fluorophenylacetic acid,1261851-55-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

An In-depth Technical Guide to 4-(difluoromethoxy)-3-fluorophenylacetic acid

CAS Number: 1261851-55-1

This technical guide provides a comprehensive overview of 4-(difluoromethoxy)-3-fluorophenylacetic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug discovery and development. This document details its chemical identity, physicochemical properties, and potential applications, offering insights grounded in established chemical principles and data from analogous compounds.

Introduction and Strategic Importance

4-(difluoromethoxy)-3-fluorophenylacetic acid (CAS No. 1261851-55-1) is a specialized chemical building block designed for use in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a phenylacetic acid core with two distinct fluorine-containing substituents, makes it a valuable intermediate for introducing unique pharmacologically relevant moieties into drug candidates.

The strategic incorporation of fluorine is a cornerstone of modern drug design, with over half of all new small-molecule drugs containing at least one fluorine atom.[3] Fluorine and fluorinated groups, such as the difluoromethoxy group, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[3][4] The specific substitution pattern of this compound—a fluorine atom at the 3-position and a difluoromethoxy group at the 4-position—offers a unique combination of electronic and steric properties for fine-tuning drug-target interactions.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for 4-(difluoromethoxy)-3-fluorophenylacetic acid is presented in the table below. These data are compiled from various chemical suppliers and databases.[1][2]

| Property | Value | Source |

| CAS Number | 1261851-55-1 | [1][2] |

| Molecular Formula | C₉H₇F₃O₃ | [1][2] |

| Molecular Weight | 220.15 g/mol | [1] |

| IUPAC Name | 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid | N/A |

| SMILES | O=C(O)Cc1ccc(OC(F)F)c(F)c1 | [2] |

While detailed, experimentally-derived spectral data for this specific compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Synthesis and Chemical Reactivity

A likely disconnection approach would involve the synthesis of a substituted toluene precursor, followed by functionalization of the methyl group.

Caption: A conceptual workflow for the synthesis of the title compound.

Note: This represents a generalized synthetic strategy. The actual reagents and conditions may vary.

The carboxylic acid moiety of 4-(difluoromethoxy)-3-fluorophenylacetic acid allows for a wide range of standard chemical transformations, including:

-

Amide bond formation: Coupling with amines to generate a diverse library of amide derivatives, a common linkage in many pharmaceuticals.

-

Esterification: Reaction with alcohols to produce esters, which can act as prodrugs or modify solubility.

-

Reduction: Conversion of the carboxylic acid to the corresponding alcohol, providing another point for diversification.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of drug candidates incorporating the 4-(difluoromethoxy)-3-fluorophenylacetic acid moiety are not prevalent in the public domain, its utility as a building block can be inferred from the roles of similar fluorinated phenylacetic acids.

The Role of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a bioisostere of other functional groups, such as hydroxyl or methoxy groups. Its unique properties include:

-

Modulation of Lipophilicity: It is more lipophilic than a hydroxyl group but generally less so than a trifluoromethoxy group, allowing for fine-tuning of a drug's ability to cross cell membranes.

-

Hydrogen Bond Donor Capability: The hydrogen atom can act as a weak hydrogen bond donor, potentially forming key interactions within a protein's binding site.

-

Metabolic Stability: The difluoromethyl group is more resistant to oxidative metabolism compared to a simple methyl or methoxy group, which can lead to an improved pharmacokinetic profile.

Potential Therapeutic Areas

Phenylacetic acid derivatives are scaffolds found in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[4] The introduction of the specific fluorine substitution pattern of 4-(difluoromethoxy)-3-fluorophenylacetic acid could be explored for developing novel agents in areas such as:

-

Inflammation and Pain: As novel analogues of existing NSAIDs with potentially improved efficacy or safety profiles.

-

Oncology: The unique electronic properties of the fluorinated ring could influence interactions with various enzymatic targets in cancer cells.

-

Neuroscience: Phenylacetic acid derivatives have been investigated for their roles in modulating neurotransmitter systems.

The following diagram illustrates the potential influence of this building block on the properties of a hypothetical drug candidate.

Caption: Influence of the title compound on key drug properties.

Safety and Handling

A comprehensive, compound-specific Material Safety Data Sheet (MSDS) for 4-(difluoromethoxy)-3-fluorophenylacetic acid is not widely available. However, based on data for structurally related fluorinated phenylacetic acids, the following general precautions should be observed:

-

Hazard Classification (Inferred): Likely to be classified as a skin irritant, serious eye irritant, and may cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7]

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[8]

-

Always consult the supplier-provided safety information and handle this compound in a controlled laboratory setting by trained professionals.

Conclusion

4-(difluoromethoxy)-3-fluorophenylacetic acid is a specialized building block with significant potential in medicinal chemistry. Its unique fluorination pattern offers a sophisticated tool for modulating the physicochemical and pharmacological properties of drug candidates. While detailed public data on this specific molecule is limited, its structural features suggest it is a valuable intermediate for the synthesis of novel therapeutics with potentially enhanced metabolic stability and target-binding interactions. Further research and publication of its applications are anticipated to reveal its full potential in drug discovery and development.

References

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

- Google Patents. (n.d.). US3646155A - Cross-linking of a polyolefin with a silane.

- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.

- Google Patents. (n.d.). WO 2019/007578 A1.

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-(Difluoromethoxy)-3-fluorophenylacetic acid, 1261851-55-1. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed Central. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluorophenylacetic acid. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). FDA approved fluorine-containing drugs in 2023. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Difluoromethoxyacetic acid. Retrieved January 21, 2026, from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PubMed Central. Retrieved January 21, 2026, from [Link]

-

University of Mississippi eGrove. (n.d.). Synthetic Studies on Valuable Fluorinated Building Blocks. Retrieved January 21, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023, June 26). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved January 21, 2026, from [Link]

-

WIPO Patentscope. (n.d.). Search International and National Patent Collections. Retrieved January 21, 2026, from [Link]

Sources

- 1. US3659785A - Weather modification utilizing microencapsulated material - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemicalbook.com [chemicalbook.com]

The Difluoromethoxy Group (-OCF₂H): A Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the arsenal of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely versatile tool for optimizing drug candidates. Its nuanced electronic properties and steric profile offer a compelling alternative to more traditional substituents like the methoxy (-OCH₃) or hydroxyl (-OH) groups. This guide provides a comprehensive exploration of the biological activity of difluoromethoxy-containing compounds, delving into the fundamental physicochemical principles that underpin their advantages, their synthesis, and their successful application in drug discovery. We will examine how the strategic deployment of the -OCF₂H group can enhance metabolic stability, modulate lipophilicity, and introduce crucial hydrogen bonding interactions, ultimately leading to compounds with improved pharmacokinetic and pharmacodynamic profiles.

The Physicochemical Landscape of the Difluoromethoxy Group

The utility of the difluoromethoxy group in medicinal chemistry stems from its distinct physicochemical properties, which often lie intermediate between its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts. This "tunability" allows for a more precise modulation of a drug candidate's characteristics.

Lipophilicity: A Tale of Two Faces

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the -OCF₂H group. The Hansch hydrophobicity parameter (π), which quantifies the lipophilicity of a substituent, reveals the nuanced nature of the difluoromethoxy group.

The -OCF₂H group can exhibit "dynamic lipophilicity," where its contribution to the overall molecular lipophilicity can vary depending on its chemical environment due to bond rotation around the O–CF₂H bond.[1] This property allows a molecule to adapt its lipophilicity to its surroundings, potentially enhancing membrane permeability.

A Unique Hydrogen Bond Donor

A key feature that distinguishes the difluoromethoxy group from its methoxy and trifluoromethoxy analogues is its capacity to act as a hydrogen bond donor.[2] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions. This capability is absent in the -OCH₃ and -OCF₃ groups and can be a critical factor in enhancing binding affinity to biological targets. The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol and aniline groups.[3]

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can significantly influence the acidity or basicity (pKa) of neighboring functional groups.[4] This can have profound effects on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

The Difluoromethoxy Group as a Bioisosteric Master Key

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. The -OCF₂H group has proven to be an exceptional bioisostere for several common functionalities, offering distinct advantages.

-

Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability.[5]

-

Methoxy Group: Replacing a methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation, a major metabolic pathway for many drugs.[4] This substitution can significantly increase a drug's half-life and reduce clearance. Furthermore, it introduces a hydrogen bond donating capability not present in the original methoxy group.[5]

Enhancing Metabolic Stability: A Shield Against Degradation

One of the most significant advantages of incorporating a difluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[6] This makes the -OCF₂H group a robust alternative to the metabolically labile methoxy group.[4] Increased metabolic stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1]

Experimental Protocol: In Vitro Microsomal Stability Assay

Assessing the metabolic stability of a difluoromethoxy-containing compound is a critical step in drug development. A standard method is the in vitro microsomal stability assay.

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human, rat, etc.)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Internal standard

-

Quenching solution (e.g., cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare an incubation mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.

-

Initiation: Add the test compound to the incubation mixture (final concentration typically 1 µM) and pre-incubate at 37°C.

-

Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Case Studies: The Difluoromethoxy Group in Action

The theoretical advantages of the difluoromethoxy group have been successfully translated into a number of marketed drugs and clinical candidates across various therapeutic areas.

Roflumilast: A Selective PDE4 Inhibitor

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The difluoromethoxy group in Roflumilast is a key contributor to its pharmacological profile. The mechanism of action involves the inhibition of the PDE4 isoenzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] This increase in cAMP has several downstream anti-inflammatory effects, including the inhibition of reactive oxygen species formation and the reduction of mucus production.[1]

Pantoprazole: A Proton Pump Inhibitor

Pantoprazole is a proton pump inhibitor (PPI) that decreases gastric acid secretion by irreversibly binding to and inactivating the H⁺/K⁺-ATPase pump in the stomach's parietal cells.[5][8] While the difluoromethoxy group's primary role in Pantoprazole is to enhance metabolic stability and prevent rapid degradation in the acidic environment of the stomach, it also contributes to the overall electronic properties of the molecule, which are crucial for its mechanism of action.[5][6]

Anticancer Agents: Targeting Tubulin and Steroid Sulfatase

Recent studies on 2-difluoromethoxy-substituted estratriene derivatives have demonstrated their potential as anticancer agents.[8][9] These compounds have shown promising in vitro activity against breast cancer cell lines. The difluoromethoxy group was introduced to improve the in vivo stability of the parent compound, 2-methoxyestradiol.[9] The fluorinated bis-sulfamate derivative, in particular, was identified as a potent anti-proliferative agent and a strong inhibitor of steroid sulfatase (STS).[9]

| Compound | Target Cell Line | GI₅₀ (µM) | STS Inhibition IC₅₀ (nM) |

| 2-Methoxyestradiol-3,17-O,O-bissulfamate | MCF-7 | 0.52 | 4.2 |

| 2-Difluoromethoxy-3,17-O,O-bissulfamate | MCF-7 | 0.28 | 3.7 |

| 2-Difluoromethyl-3-sulfamoyloxyestrone | JEG-3 (whole cell) | - | 0.055 |

Data sourced from a study on 2-difluoromethoxy-substituted estratriene sulfamates.[8][9]

Synthesis of Difluoromethoxy-Containing Compounds: Strategies and Challenges

The synthesis of difluoromethoxy-containing compounds has evolved significantly, with several methods now available to medicinal chemists.

O-Difluoromethylation of Phenols

A common approach for introducing the -OCF₂H group is the O-difluoromethylation of phenols. This can be achieved using various difluoromethylating agents.

Experimental Protocol: O-Difluoromethylation of 4-Hydroxypyridine

Objective: To synthesize 4-(difluoromethoxy)pyridine from 4-hydroxypyridine.

Materials:

-

4-hydroxypyridine

-

Cesium carbonate (Cs₂CO₃)

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).

-

Base Addition: Add cesium carbonate (2.0 eq) to the stirred solution.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 110°C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.

Modern Synthetic Approaches

Recent advances in synthetic methodology have provided milder and more efficient routes to difluoromethoxy-containing compounds. Visible-light photoredox catalysis has emerged as a powerful tool for generating difluorocarbene intermediates under mild conditions, avoiding the use of harsh reagents and high temperatures.[3]

Challenges in Synthesis

Despite the progress, challenges remain in the synthesis of difluoromethoxy-containing compounds. These include the stability and availability of some difluoromethylating reagents, achieving regioselectivity in complex molecules, and the scalability of certain methods for industrial production.[1]

Future Perspectives

The difluoromethoxy group will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. Future research will likely focus on the development of more efficient, selective, and scalable synthetic methods for its incorporation into diverse molecular scaffolds. A deeper understanding of the subtle interplay between the -OCF₂H group and biological targets through computational modeling and structural biology will further enable the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of difluoromethoxy-containing compounds in a broader range of therapeutic areas is expected to yield novel drug candidates with superior properties.

References

-

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.

-

Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem - NIH.

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications.

-

What is the mechanism of action of pantoprazole (Proton Pump Inhibitor)? - Dr.Oracle.

-

Pantoprazole - StatPearls - NCBI Bookshelf.

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH.

-

2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition - PubMed.

-

Pantoprazole - Wikipedia.

-

[Pharmacological profile of roflumilast] - PubMed.

-

Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC.

-

What is the mechanism of Roflumilast? - Patsnap Synapse.

-

DALIRESP® (roflumilast) Mechanism of Action | For HCPs.

-

Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.

-

Pantoprazole Action Pathway - SMPDB.

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

-

The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed.

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH.

-

Difluoromethanol: A Versatile Building Block for Modern Organic Synthesis - Benchchem.

-

Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles - ResearchGate.

-

Recent Progress toward the Introduction of Functionalized Difluoromethylated Building Blocks onto C(sp2) and C(sp) Centers - ResearchGate.

-

Recent advances in difluoromethylation reaction - ResearchGate.

-

The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. - ResearchGate.

-

(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH.

-

Development of difluoromethylornithine (DFMO) as a chemoprevention agent - PubMed.

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF - ResearchGate.

-

Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.

-

Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC.

-

Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC - PubMed Central.

-

Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - NIH.

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives - MDPI.

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives - ResearchGate.

-

Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC.

-

4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC - NIH.

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases.

-

Role of Nanomedicine-Based Therapeutics in the Treatment of CNS Disorders - MDPI.

-

CNS Drug Discovery | Physicochemical optimisation - Domainex.

-

Recent patents cover novel compounds for Alzheimer's and other neurological disorders.

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.

-

(PDF) Recent developments in fluorine‐containing pesticides - ResearchGate.

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC.

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation - 中国化学会期刊平台.

-

Fungicide Modes of Action - Bayer Crop Science.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

-

Examples of difluoromethyl use in kinase inhibitors (4,5). - ResearchGate.

-

SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed.

-

Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - MDPI.

-

The role of the methoxy group in approved drugs - PubMed.

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

-

Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds - Benchchem.

-

Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other other mammalian species - ResearchGate.

-

Inter‐ethnic differences in pharmacokinetics—is there more that unites than divides? - PMC.

-

Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC.

-

Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4 - ResearchGate.

-

Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC - NIH.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Evaluation of Structural Analogs of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid

Executive Summary

This technical guide provides a comprehensive exploration of 4-(difluoromethoxy)-3-fluorophenylacetic acid, a versatile chemical scaffold for drug discovery. We delve into the strategic importance of its distinct structural motifs—the difluoromethoxy group and the ortho-fluoro substituent—and outline a systematic approach to the design and synthesis of its structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for experimental design, from synthetic strategy to biological evaluation. Detailed, field-tested protocols for synthesis, in vitro anti-inflammatory and anticancer screening, and metabolic stability assessment are provided to equip research teams with a validated framework for identifying and optimizing novel drug candidates derived from this promising core structure.

The Core Scaffold: A Strategic Overview

4-(Difluoromethoxy)-3-fluorophenylacetic acid (CAS No: 1261851-55-1) is an aromatic carboxylic acid that serves as a valuable building block for creating more complex, biologically active molecules.[1][2] Its structure is notable for two key fluorine-containing substituents that are of high interest in modern medicinal chemistry.

-

The Difluoromethoxy Group (-OCF₂H): This group is a bioisostere of the more common methoxy group (-OCH₃). Its inclusion is a strategic choice to enhance key pharmacological properties. Compared to a methoxy group, the -OCF₂H group is more lipophilic and significantly more resistant to metabolic cleavage (O-dealkylation) by cytochrome P450 enzymes.[3][4] This enhanced metabolic stability can lead to improved in vivo half-life and bioavailability of a drug candidate. The hydrogen atom in the -OCF₂H group can also act as a weak hydrogen bond donor, potentially enabling unique interactions with biological targets.[3]

-

The Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the acetic acid side chain influences the molecule's conformation by sterically restricting the rotation of the side chain. This conformational lock can pre-organize the molecule for optimal binding to a target protein, thereby enhancing potency. Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of the carboxylic acid and influence the electronic properties of the entire aromatic ring.

The combination of these features makes this scaffold an excellent starting point for developing novel therapeutics, particularly in areas where phenylacetic acid derivatives have historically shown utility, such as in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Rationale for Analog Development: A Structure-Activity Relationship (SAR) Roadmap

The systematic modification of a lead compound is the cornerstone of drug optimization. For the 4-(difluoromethoxy)-3-fluorophenylacetic acid scaffold, several key positions can be altered to probe the structure-activity relationship (SAR) and fine-tune its biological and physicochemical properties.

Caption: Key modification points for SAR exploration of the core scaffold.

Data Presentation: SAR Strategy Table

| Modification Site | Example Analogs | Rationale & Expected Impact |

| Acetic Acid Side Chain | Propionic acid, esters, amides, tetrazoles | Modulate acidity (pKa), improve cell permeability (esters as prodrugs), introduce new hydrogen bonding interactions (amides). |

| Difluoromethoxy Group | Methoxy, Trifluoromethoxy, Hydroxy | Tune lipophilicity and metabolic stability. A direct comparison with -OCH₃ confirms the benefit of -OCF₂H. -OCF₃ further increases lipophilicity. |

| Fluoro Group | H, Chloro, Methyl | Alter steric and electronic properties. Removing the fluorine can assess the importance of the conformational lock. Chloro provides a different electronic and steric profile. |

| Aromatic Ring | Add substituents at positions 2, 5, or 6 | Probe for additional binding pockets on the target protein, potentially increasing potency or altering selectivity. |

Synthetic Strategies and Methodologies

A robust and flexible synthetic plan is essential for generating a library of analogs for screening. The following sections detail the synthesis of the core scaffold and key derivatives.

Synthesis of the Core Scaffold: 4-(Difluoromethoxy)-3-fluorophenylacetic Acid

The most efficient synthesis involves two key transformations: the difluoromethylation of a substituted phenol and the conversion of an appropriate functional group into the acetic acid side chain. The route below starts from the commercially available 1-(3-fluoro-4-hydroxyphenyl)ethanone.

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethanone

-

Rationale: This step introduces the key difluoromethoxy group. Using a base like cesium carbonate generates the phenoxide, which acts as a nucleophile. Sodium chlorodifluoroacetate serves as a difluorocarbene (:CF₂) precursor upon heating, which is then trapped by the phenoxide.[5]

-

Materials:

-

1-(3-fluoro-4-hydroxyphenyl)ethanone (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Sodium chlorodifluoroacetate (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a round-bottom flask charged with 1-(3-fluoro-4-hydroxyphenyl)ethanone and cesium carbonate, add anhydrous DMF.

-

Stir the suspension at room temperature for 30 minutes.

-

Add sodium chlorodifluoroacetate to the mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours under a nitrogen atmosphere.

-

Monitor reaction completion by TLC.

-

Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ketone.

-

Step 2: Synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic Acid

-

Rationale: The Willgerodt-Kindler reaction is a classic method for converting an aryl ketone into a phenylacetic acid derivative (via a thioamide intermediate). It effectively moves the carbonyl carbon away from the ring and oxidizes it.

-

Materials:

-

1-(4-(Difluoromethoxy)-3-fluorophenyl)ethanone (1.0 equiv)

-

Sulfur powder (2.5 equiv)

-

Morpholine (3.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a flask equipped with a reflux condenser, combine the ketone, sulfur powder, and morpholine.

-

Heat the mixture to reflux (approx. 130-140 °C) for 8-12 hours.

-

Cool the dark mixture and add a solution of concentrated HCl and water (1:1).

-

Heat the resulting mixture to reflux for another 12-18 hours to hydrolyze the thioamide intermediate.

-

Cool the reaction to room temperature. A solid precipitate should form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure phenylacetic acid.

-

-

Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS analysis.

Biological Evaluation Protocols

The following protocols provide a validated cascade for screening newly synthesized analogs. The choice of assays is based on the likely therapeutic applications of phenylacetic acid derivatives.

Caption: A typical screening cascade for analog evaluation.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Trustworthiness: This protocol is a self-validating system. It uses a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls to ensure the assay is performing correctly. A DMSO vehicle control serves as the baseline.

-

Objective: To determine the potency (IC₅₀) and selectivity of analogs for inhibiting cyclooxygenase enzymes.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Test compounds dissolved in DMSO.

-

Positive controls: Indomethacin, Celecoxib.

-

96-well microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions for each test compound and control in assay buffer.

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Add the diluted test compounds, positive controls, or DMSO (vehicle control) to the wells.

-

Incubate for 10 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for 2 minutes at 37 °C.

-

Stop the reaction and develop the color according to the kit manufacturer's instructions (typically measures prostaglandin production via a peroxidase reaction).

-

Read the absorbance at the specified wavelength (e.g., 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

-

Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

Protocol: In Vitro MTT Cytotoxicity Assay

-

Objective: To assess the general cytotoxic or antiproliferative effects of the analogs against human cancer cell lines.[6][7]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for triple-negative breast cancer).[3][4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., acidified isopropanol).

-

Doxorubicin (positive control).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include wells for vehicle control (DMSO) and a positive control (doxorubicin).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT reagent.

-

Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Directions

The 4-(difluoromethoxy)-3-fluorophenylacetic acid scaffold represents a highly promising starting point for medicinal chemistry campaigns. The strategic incorporation of the difluoromethoxy moiety offers a proven method for enhancing metabolic stability, a critical parameter in modern drug design.[3][8] This guide provides a foundational framework for the rational design, synthesis, and biological evaluation of novel analogs. By systematically applying the principles of SAR and employing the robust screening cascade detailed herein, research teams can efficiently identify and optimize lead compounds with therapeutic potential in oncology, inflammation, and beyond. Future work should focus on in vivo pharmacokinetic and efficacy studies for validated hit compounds to translate in vitro potential into tangible clinical candidates.

References

-

Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Retrieved from [9]

-

Raheem, I., et al. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Retrieved from [Link][3]

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-(Difluoromethoxy)-3-fluorophenylacetic acid, 1261851-55-1. Retrieved from [Link][10]

-

Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from [11]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link][5]

-

Google Patents. (1979). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone. Retrieved from [12]

-

PubMed. (2022). 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. Retrieved from [Link][4]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link][13]

-

Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Retrieved from [14]

-

Google Patents. (2017). Patent No. US 9,561,194 B2. Retrieved from [Link][15]

-

Google Patents. (2015). US9120740B2 - Method for preparing difluoroacetic acid. Retrieved from [16]

-

PubMed. (1990). The synthesis and biological activity of four novel fluorescent vasopressin analogs. Retrieved from [Link][17]

-

ResearchGate. (2005). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. Retrieved from [Link][6]

-

SciSpace. (2000). Biologically Active Organofluorine Compounds. Retrieved from [Link][18]

-

PubChem. (n.d.). 4-Fluorophenoxyacetic acid. Retrieved from [Link][19]

-

SciELO. (2022). Bioactivity evaluation of synthesized flavone analogs. Retrieved from [Link][7]

-

LookChem. (n.d.). 4-Amino-3-fluorophenylacetic acid. Retrieved from [Link][20]

-

ResearchGate. (2022). 2‐Difluoromethoxy‐Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. Retrieved from [Link][8]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 10. 4-(Difluoromethoxy)-3-fluorophenylacetic acid,1261851-55-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 11. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 12. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 13. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 14. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]

- 17. The synthesis and biological activity of four novel fluorescent vasopressin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. 4-Fluorophenoxyacetic acid | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. lookchem.com [lookchem.com]

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Phenylacetic Acid Derivatives

Introduction: The Strategic Value of Fluorine in Phenylacetic Acid Scaffolds

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. Phenylacetic acid derivatives, themselves a privileged scaffold in numerous therapeutic agents, gain significantly enhanced pharmacological profiles upon fluorination. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth exploration of the principal synthetic strategies for accessing these valuable fluorinated phenylacetic acid derivatives, offering both theoretical insights and practical, field-proven protocols for the discerning researcher.

Strategic Approaches to Fluorination: A Methodological Overview

The synthesis of fluorinated phenylacetic acids can be broadly categorized into two main approaches: direct fluorination of a pre-existing phenylacetic acid core or the construction of the phenylacetic acid scaffold from fluorinated precursors. The choice of strategy is often dictated by the desired location of the fluorine atom(s) (on the aromatic ring or at the α-position), the availability of starting materials, and the required scale of the synthesis.

This guide will delve into the following key synthetic transformations:

-

Direct α-Fluorination of Phenylacetic Acid Derivatives via Electrophilic Fluorination

-

Synthesis from Fluorinated Anilines via Diazotization and Hydrolysis

-

Palladium-Catalyzed Carbonylation of Fluorinated Benzyl Halides

-

Carboxylation of Fluorinated Benzyl Grignard Reagents

-

The Willgerodt-Kindler Reaction of Fluorinated Acetophenones

-

Reduction of Fluorinated Mandelic Acids

Direct α-Fluorination of Phenylacetic Acid Derivatives: A Tale of Two Solvents

The direct introduction of a fluorine atom at the benzylic position (α-position) of a phenylacetic acid derivative is a highly sought-after transformation. Electrophilic fluorinating agents, particularly N-fluorodibenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), have emerged as powerful tools for this purpose. A fascinating aspect of this methodology is the ability to control the reaction outcome—either direct α-fluorination or a decarboxylative fluorination—by judicious choice of the solvent system.[1][2][3][4][5]

Causality of Solvent-Dependent Selectivity

The divergent reactivity stems from the interplay between the pKa of the phenylacetic acid and the reaction medium, which dictates the operative reaction mechanism.[1][3]

-

In Non-Aqueous Media (e.g., Acetonitrile): The phenylacetic acid exists predominantly in its protonated form. The reaction is believed to proceed through a Hydrogen Atom Transfer (HAT) mechanism. A charge-transfer complex between Selectfluor® and a base, such as 4-(dimethylamino)pyridine (DMAP), generates a highly reactive radical dication that is capable of abstracting the benzylic hydrogen atom. The resulting benzylic radical is then trapped by a fluorine atom from another molecule of Selectfluor® to yield the α-fluoro-α-arylcarboxylic acid.[1][2][3]

-

In Aqueous Media (e.g., Acetone/Water): The presence of water promotes the deprotonation of the carboxylic acid, forming the carboxylate anion. This anionic form is susceptible to Single Electron Transfer (SET) oxidation by the activated Selectfluor® species. The resulting carboxyl radical readily undergoes decarboxylation to form a benzylic radical, which is subsequently fluorinated to afford the decarboxylated benzyl fluoride product.[1][2][3]

Experimental Protocols

Protocol 1.1: Direct α-Fluorination of Phenylacetic Acid (HAT Conditions) [1]

-

Reaction Setup: In an oven-dried vessel equipped with a magnetic stir bar, combine the phenylacetic acid derivative (1.0 eq.), 4-(dimethylamino)pyridine (2.0 eq.), and Selectfluor® (1.2 eq.).

-

Reaction: Add anhydrous acetonitrile as the solvent. Seal the vessel and stir the mixture at room temperature. The reaction is typically complete within one hour.

-

Work-up: Quench the reaction by adding 1 M HCl. Extract the aqueous phase with diethyl ether (3 x).

-

Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Protocol 1.2: Decarboxylative Fluorination of Phenylacetic Acid (SET Conditions) [1]

-

Reaction Setup: In a crimp-top vial equipped with a stir bar, charge the phenylacetic acid derivative (1.0 eq.), 4-(dimethylamino)pyridine (2.0 eq.), sodium fluoride (2.0 eq.), and Selectfluor® (3.0 eq.).

-

Reaction: Add a 1:1 mixture of acetone and water. Seal the vial and heat the reaction mixture to 70 °C with stirring for 30 minutes.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically analyzed directly or subjected to an appropriate work-up and purification procedure, such as extraction followed by chromatography, to isolate the volatile benzyl fluoride product.

Data Presentation

| Starting Material | Product (HAT Conditions) | Yield (HAT) | Product (SET Conditions) | Yield (SET) | Reference |

| Phenylacetic acid | 2-Fluoro-2-phenylacetic acid | 85% | Benzyl fluoride | 65% | [1] |

| 4-Methoxyphenylacetic acid | 2-Fluoro-2-(4-methoxyphenyl)acetic acid | 90% | 1-(Fluoromethyl)-4-methoxybenzene | 72% | [1] |

| 4-Chlorophenylacetic acid | 2-(4-Chlorophenyl)-2-fluoroacetic acid | 82% | 1-Chloro-4-(fluoromethyl)benzene | 68% | [1] |

Workflow Diagram

Caption: Solvent choice dictates the mechanistic pathway in the Selectfluor®-mediated fluorination of phenylacetic acids.

Synthesis from Fluorinated Anilines: The Diazotization Route

A robust and industrially scalable method for preparing phenylacetic acids with fluorine substituents on the aromatic ring involves a diazotization-addition sequence starting from readily available fluoroanilines.[6] This multi-step process first converts the aniline into a diazonium salt, which then undergoes a copper-catalyzed addition to vinylidene chloride. The resulting trichloroethylbenzene derivative is subsequently hydrolyzed to afford the desired fluorophenylacetic acid.

Mechanistic Rationale

The key steps in this synthesis are:

-

Diazotization: The primary aromatic amine (fluoroaniline) is treated with a diazotizing agent (e.g., sodium nitrite or an alkyl nitrite) in the presence of a strong acid to form a diazonium salt.

-

Meerwein Arylation: The diazonium salt undergoes a copper-catalyzed radical addition to the double bond of vinylidene chloride. This is a variation of the Meerwein arylation reaction.

-

Hydrolysis: The resulting 1,1,1-trichloro-2-(fluorophenyl)ethane intermediate is hydrolyzed under acidic conditions. The trichloromethyl group is converted to a carboxylic acid, yielding the final product.

Experimental Protocol

Protocol 2.1: Preparation of 3-Fluorophenylacetic Acid [6]

-

Step 1: Diazotization and Addition:

-

In a reaction vessel, dissolve 3-fluoroaniline (1.0 eq.) in 32% HCl. Cool the solution to between -5 and 5 °C.

-

Add a phase-transfer catalyst (e.g., tetramethylammonium chloride) and a copper catalyst (e.g., copper(I) chloride).

-

Slowly add a solution of vinylidene chloride in a suitable solvent (e.g., acetone).

-

Maintain the low temperature while adding a solution of an alkyl nitrite (e.g., isopropyl nitrite) in acetone dropwise.

-

Allow the reaction to proceed for several hours at low temperature.

-

After the reaction is complete, quench any excess nitrite. Extract the product, 1-(2,2,2-trichloroethyl)-3-fluorobenzene, with a solvent like dichloromethane and purify by distillation.

-

-

Step 2: Hydrolysis:

-

The purified 1-(2,2,2-trichloroethyl)-3-fluorobenzene is then subjected to hydrolysis with a strong acid (e.g., concentrated H₂SO₄ or HCl) at elevated temperatures to yield 3-fluorophenylacetic acid.

-

Workflow Diagram

Caption: Synthetic route to fluorophenylacetic acids from fluoroanilines.

Palladium-Catalyzed Carbonylation of Fluorinated Benzyl Halides

The introduction of a carboxylic acid group via carbonylation is a powerful C-C bond-forming reaction. Palladium-catalyzed carbonylation of fluorinated benzyl halides offers a direct and efficient route to fluorophenylacetic acids.[7][8][9] This method is valued for its high yields and tolerance of various functional groups on the aromatic ring.

Mechanistic Considerations

The catalytic cycle is generally understood to involve:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the fluorinated benzyl halide to form a benzyl-Pd(II) complex.

-

CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the benzyl-palladium bond to form a phenacyl-Pd(II) complex.

-

Nucleophilic Attack and Reductive Elimination: A nucleophile (water or hydroxide) attacks the acyl-palladium intermediate, leading to the formation of the carboxylic acid and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

Protocol 3.1: General Procedure for Carbonylation of a Benzyl Chloride [7]

-

Reaction Setup: To a pressure reactor, add the fluorinated benzyl chloride (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phase-transfer catalyst (e.g., tetraethylammonium chloride), and a solvent (e.g., xylene).

-

Reaction: Add an aqueous solution of a base (e.g., NaOH). Pressurize the reactor with carbon monoxide (CO). Heat the reaction mixture to around 80 °C and stir for several hours.

-

Work-up: After the reaction, cool the reactor and carefully vent the CO. Separate the aqueous layer.

-

Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the fluorophenylacetic acid.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.

Carboxylation of Fluorinated Benzyl Grignard Reagents

The Grignard reaction is a classic organometallic reaction for C-C bond formation. The reaction of a fluorinated benzylmagnesium halide (a Grignard reagent) with carbon dioxide provides a straightforward route to the corresponding fluorophenylacetic acid.[10][11][12][13]

Reaction Principle

The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then hydrolyzed with a dilute acid in the work-up step to yield the carboxylic acid. A critical aspect of this reaction is the need for strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with water.[10]

Experimental Protocol

Protocol 4.1: General Procedure for Grignard Carboxylation

-

Step 1: Formation of the Grignard Reagent:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small amount of a solution of the fluorinated benzyl halide in anhydrous diethyl ether or THF. The reaction is often initiated with a small crystal of iodine or gentle heating.

-

Once the reaction has started (indicated by bubbling and/or a color change), add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.

-

-

Step 2: Carboxylation:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Pour the Grignard solution onto an excess of crushed solid carbon dioxide (dry ice). Alternatively, bubble dry CO₂ gas through the solution.

-

Allow the mixture to warm to room temperature, which allows any unreacted CO₂ to sublime.

-

-

Step 3: Hydrolysis and Work-up:

-

Slowly add a dilute acid (e.g., HCl or H₂SO₄) to the reaction mixture to hydrolyze the magnesium salt and dissolve any remaining magnesium.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude fluorophenylacetic acid, which can be further purified by recrystallization.

-

The Willgerodt-Kindler Reaction of Fluorinated Acetophenones

The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone, such as a fluorinated acetophenone, into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[14][15][16][17][18] This reaction achieves a formal oxidation of the terminal methyl group and a reduction of the ketone.

Reaction Overview

The reaction is typically carried out by heating the ketone with elemental sulfur and a secondary amine, such as morpholine. The resulting thiomorpholide can then be hydrolyzed under acidic or basic conditions to the phenylacetic acid. The use of microwave heating has been shown to significantly reduce reaction times and improve yields.[14]

Experimental Protocol

Protocol 5.1: Two-Step Synthesis via Willgerodt-Kindler Reaction

-

Step 1: Thioamide Formation:

-

In a microwave reactor vessel, combine the fluorinated acetophenone (1.0 eq.), elemental sulfur, and morpholine.

-

Seal the vessel and heat the mixture using microwave irradiation to a high temperature (e.g., 150-180 °C) for a short duration (e.g., 10-20 minutes).

-

After cooling, the crude thiomorpholide can be isolated and purified.

-

-

Step 2: Hydrolysis:

-

The purified thiomorpholide is then refluxed with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) to hydrolyze the thioamide to the carboxylic acid.

-

Acidification (if using basic hydrolysis) and extraction will yield the desired fluorophenylacetic acid.

-

Reduction of Fluorinated Mandelic Acids

Fluorophenylacetic acids can be prepared by the reduction of the corresponding α-hydroxy acids, i.e., fluorinated mandelic acids. This method is particularly effective for substrates bearing electron-withdrawing groups like fluorine on the aromatic ring, a scenario where other reduction methods might fail.[19]

Synthetic Strategy

The key is the removal of the benzylic hydroxyl group. This can be achieved through various reductive methods, often involving a two-step process where the hydroxyl group is first converted into a better leaving group (e.g., a halide) followed by reduction.

Experimental Protocol

Protocol 6.1: Two-Step Reduction of 2,4,5-Trifluoromandelic Acid [19]

-

Step 1: Halogenation:

-

The 2,4,5-trifluoromandelic acid is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., HCl).

-

The resulting methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate is then chlorinated, for example, with thionyl chloride, to yield methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate.

-

-

Step 2: Reduction:

-

The α-chloro ester is then reduced. This can be achieved using various reducing agents, such as iron powder in acetic acid.

-

The resulting methyl 2,4,5-trifluorophenylacetate is then hydrolyzed under basic conditions (e.g., NaOH solution) followed by acidification to give the final 2,4,5-trifluorophenylacetic acid.

-

Conclusion and Future Outlook

The synthesis of fluorinated phenylacetic acid derivatives is a rich and evolving field. The methods outlined in this guide, from the direct, solvent-controlled α-fluorination to classical multi-step sequences starting from fluorinated building blocks, provide a robust toolkit for the modern medicinal and materials chemist. The choice of the optimal synthetic route will always be a multifactorial decision, weighing factors such as substrate availability, desired substitution pattern, scalability, and cost. As our understanding of fluorine chemistry deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient, selective, and sustainable methods for accessing these critically important molecules.

References

- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2008). Process for the preparation of fluorophenylacetic acids and derivatives thereof. WO2008078350A2.

-

Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376–5380. [Link]

-

Madani, A., Anghileri, L., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. [Link]

-

Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ResearchGate. [Link]

-

Anonymous. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

-

Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PubMed Central (PMC). [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

- 一种氟代苯乙酸的制备方法 (A kind of preparation method of fluoro phenylacetic acid). (2017). CN106928044A.

-

Anonymous. (2025). Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

-

Semantic Scholar. (n.d.). Benzylic fluorination induced by a charge-transfer complex with a solvent-dependent selectivity switch. [Link]

- Process for synthesizing phenylacetic acid by carbonylation of toluene. (2013). US20130303798A1.

-

Wentzel Lab. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]

-

SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. [Link]

- Carboxylation of grignard reagents in the presence of liquid co2. (n.d.).

-